molecular formula C9H11ClFNO B13593820 2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol

2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol

Cat. No.: B13593820
M. Wt: 203.64 g/mol
InChI Key: LPFKPGLHVWEWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol is an organic compound with a unique structure that includes both amino and hydroxyl functional groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the addition of a hydroxyl group to the propanol backbone, which can be achieved through various methods, including hydrolysis or substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or activation of their biological functions. The chlorine and fluorine atoms on the aromatic ring can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol: Similar structure but with different positioning of the amino group.

    2-Amino-3-(2-fluorophenyl)propan-1-ol: Lacks the chlorine atom, which may affect its reactivity and applications.

    2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol: Different positioning of the fluorine atom on the aromatic ring.

Uniqueness

2-Amino-2-(3-chloro-2-fluorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of amino and hydroxyl groups also adds to its versatility in various chemical reactions and biological interactions.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-amino-2-(3-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c1-9(12,5-13)6-3-2-4-7(10)8(6)11/h2-4,13H,5,12H2,1H3

InChI Key

LPFKPGLHVWEWRF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C(=CC=C1)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.